molecular formula C19H21N5O2 B2532218 3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one CAS No. 2380141-67-1

3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2532218
CAS No.: 2380141-67-1
M. Wt: 351.41
InChI Key: KJQJIVHIUYZOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with a piperidine ring and a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyrimidine moiety via an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents into the molecule .

Scientific Research Applications

3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, piperidine ring, and pyrimidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-11-20-18(21-12-13)26-14-7-9-24(10-8-14)19-22-16-6-4-3-5-15(16)17(25)23(19)2/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQJIVHIUYZOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.